molecular formula C18H19ClN2O2 B5744466 1-(3-chlorophenyl)-4-(3-methoxybenzoyl)piperazine

1-(3-chlorophenyl)-4-(3-methoxybenzoyl)piperazine

Cat. No.: B5744466
M. Wt: 330.8 g/mol
InChI Key: VZQNSXGYFMBFKI-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-(3-methoxybenzoyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a 3-chlorophenyl group and a 3-methoxybenzoyl group attached to the piperazine ring

Scientific Research Applications

1-(3-chlorophenyl)-4-(3-methoxybenzoyl)piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-(3-methoxybenzoyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-chlorophenylpiperazine and 3-methoxybenzoyl chloride.

    Reaction Conditions: The 3-chlorophenylpiperazine is reacted with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(3-chlorophenyl)-4-(3-methoxybenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 3-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester bond in the 3-methoxybenzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(3-methoxybenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(3-chlorophenyl)-4-(3-methoxybenzoyl)piperazine can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)piperazine: Lacks the 3-methoxybenzoyl group, leading to different chemical and biological properties.

    4-(3-methoxybenzoyl)piperazine: Lacks the 3-chlorophenyl group, resulting in distinct reactivity and applications.

    1-(4-chlorophenyl)-4-(3-methoxybenzoyl)piperazine: The position of the chlorine atom is different, affecting its chemical behavior and interactions.

Properties

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-23-17-7-2-4-14(12-17)18(22)21-10-8-20(9-11-21)16-6-3-5-15(19)13-16/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQNSXGYFMBFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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